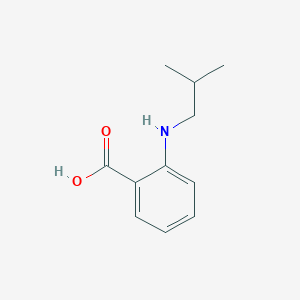

2-(Isobutylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Isobutylamino)benzoic acid, also known as 2-AIB, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid that is soluble in water and has a molecular weight of 199.23 g/mol. It is a derivative of benzoic acid and is commonly used in the synthesis of drugs and other compounds.

Scientific Research Applications

LC-MS/MS Study on Degradation Processes

A study employing LC-MS/MS investigated the degradation processes of nitisinone, highlighting the stability of the compound under different conditions and identifying its degradation products. This research contributes to understanding the stability and potential environmental impacts of similar compounds (Barchańska et al., 2019).

Benzoic Acid as Food and Feed Additives

Research on benzoic acid, a component structurally related to the benzoic acid group in "2-(Isobutylamino)benzoic acid," has shown its capability to improve gut functions, suggesting potential applications in enhancing health and growth in animals. This review emphasizes benzoic acid's role in regulating enzyme activity, immunity, and microbiota (Mao et al., 2019).

Physiologically-Based Pharmacokinetic Analysis

A pharmacokinetic analysis of benzoic acid across different species, including humans, offers insights into dietary exposures and the pharmacokinetic uncertainties related to interspecies differences. This study could inform safety assessments and regulatory standards for compounds like "this compound" (Hoffman & Hanneman, 2017).

Synthesis and Application of Derivatives

The synthesis, characterization, and applications of salicylic acid derivatives have been reviewed, highlighting the potential of these compounds in drug development. The review suggests the therapeutic potential of derivatives, including those structurally similar to "this compound," in treating various conditions (Tjahjono et al., 2022).

Isoacids in Nutrition

Research on isoacids, including isobutyric acid, explores their role in ruminant nutrition and potential benefits for milk production and animal growth. This study indicates the importance of branched-chain fatty acids, hinting at the nutritional and metabolic significance of compounds like "this compound" in specific applications (Andries et al., 1987).

Biochemical Analysis

Biochemical Properties

Benzoic acid derivatives, which include 2-(Isobutylamino)benzoic acid, are known to participate in various biochemical reactions

Cellular Effects

Benzoic acid derivatives have been shown to have antimicrobial properties, suggesting that they may influence cell function

Metabolic Pathways

Benzoic acid, a compound related to this compound, is known to be involved in various metabolic pathways It interacts with enzymes and cofactors and can affect metabolic flux and metabolite levels

properties

IUPAC Name |

2-(2-methylpropylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)7-12-10-6-4-3-5-9(10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXAEDNEZJCEJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B60817.png)